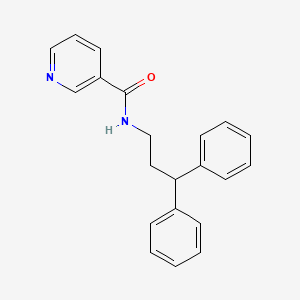![molecular formula C21H16ClN5O4S B10866306 2-{[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10866306.png)
2-{[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(2-Chlorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N~1~-(2-methyl-5-nitrophenyl)acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, a furyl group, and a nitrophenyl group. This compound is of interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-chlorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N~1~-(2-methyl-5-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide and an appropriate aldehyde or ketone.
Introduction of the Chlorophenyl and Furyl Groups: The chlorophenyl and furyl groups are introduced through nucleophilic substitution reactions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.
Acetamide Formation: The final step involves the reaction of the sulfanyl-triazole derivative with an acylating agent to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to improve efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as an anti-inflammatory agent. Studies have shown that triazole derivatives can inhibit enzymes involved in the inflammatory response .
Medicine
In medicine, the compound is explored for its antimicrobial and anticancer properties. Triazole derivatives have been found to exhibit significant activity against a range of bacterial and fungal pathogens .
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, particularly those targeting inflammatory diseases and infections.
作用机制
The mechanism of action of 2-{[4-(2-chlorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N~1~-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors involved in the inflammatory response, leading to inhibition of their activity. The chlorophenyl and furyl groups may enhance the compound’s binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone: This compound has a similar triazole-sulfanyl structure but lacks the furyl and nitrophenyl groups.
2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound features a furyl group and a thiadiazole ring, making it structurally similar but with different functional groups.
Uniqueness
The uniqueness of 2-{[4-(2-chlorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N~1~-(2-methyl-5-nitrophenyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and furyl groups, along with the nitrophenyl acetamide moiety, makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C21H16ClN5O4S |
|---|---|
分子量 |
469.9 g/mol |
IUPAC 名称 |
2-[[4-(2-chlorophenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C21H16ClN5O4S/c1-13-8-9-14(27(29)30)11-16(13)23-19(28)12-32-21-25-24-20(18-7-4-10-31-18)26(21)17-6-3-2-5-15(17)22/h2-11H,12H2,1H3,(H,23,28) |
InChI 键 |
YAFHJQSJMFJMGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2C3=CC=CC=C3Cl)C4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[(4-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10866228.png)
![5-(3,3-diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10866229.png)
![Dimethyl 1-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10866233.png)
![2-Chloro-1-(4-[1,3]thiazolo[5,4-B]pyridin-2-ylpiperazino)-1-propanone](/img/structure/B10866234.png)
![2-Chloro-N-{5-[cyclohexyl(methyl)amino]-1,3,4-thiadiazol-2-YL}propanamide](/img/structure/B10866238.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10866240.png)
![2,6-dimethoxy-N-{[2-(thiophen-2-ylacetyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B10866242.png)
![3-(4-bromophenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10866249.png)
![7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10866260.png)

![N'-[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]pyridine-3-carbohydrazide](/img/structure/B10866277.png)
![[4-(2,4-Dinitrophenoxy)phenyl]-phenyl-methanone](/img/structure/B10866283.png)
![4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10866285.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866290.png)
